molecular formula C13H17N3O4 B11788148 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine

1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine

Cat. No.: B11788148
M. Wt: 279.29 g/mol
InChI Key: MRMXDALYBCQUIG-UHFFFAOYSA-N
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Description

1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine is a piperazine derivative featuring a 6-nitrobenzo[d][1,3]dioxol-5-yl substituent and an ethyl group on the piperazine ring. The nitro group on the benzodioxole ring and the ethyl substituent are critical structural motifs influencing its physicochemical and biological properties. This article compares this compound with structurally related analogs, focusing on synthesis, activity, and molecular features.

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

1-ethyl-4-(6-nitro-1,3-benzodioxol-5-yl)piperazine

InChI

InChI=1S/C13H17N3O4/c1-2-14-3-5-15(6-4-14)10-7-12-13(20-9-19-12)8-11(10)16(17)18/h7-8H,2-6,9H2,1H3

InChI Key

MRMXDALYBCQUIG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine typically involves several steps:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

Compound Name Piperazine Substituents Benzodioxole/Related Group Modifications Biological Activity Relevance Reference IDs
Target Compound 1-Ethyl, 4-(6-nitrobenzo[d][1,3]dioxol-5-yl) 6-Nitro group Potential CNS modulation
1-Benzyl-4-(5-nitroaryl-thiadiazolyl)piperazine 1-Benzyl, 4-(nitroaryl-thiadiazolyl) Nitroaryl-thiadiazole Antimicrobial, antitumor
1-(3-Phenoxybenzyl)piperazine 1-(3-Phenoxybenzyl) Phenoxybenzyl Radioligand precursor for PET
8o (6-nitrobenzo[d][1,3]dioxol-5-yl derivative) Not specified 6-Nitro group Anti-α-glucosidase (IC50 = 0.84 μM)
VU0090157 Tetrahydropyrimidine-piperazine 6-Nitrobenzo[d][1,3]dioxol-5-yl Selective M4 receptor modulator

Key Observations :

  • The 6-nitrobenzo[d][1,3]dioxol-5-yl group is recurrent in compounds with enhanced bioactivity, such as anti-α-glucosidase (8o) and M4 receptor modulation (VU0090157) .
  • Ethyl vs. Benzyl Substituents : Ethyl groups (target compound) may improve pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to bulkier benzyl groups (e.g., 1-benzyl derivatives in ).

Insights :

  • The target compound’s synthesis likely parallels methods for nitroaryl-piperazine derivatives, involving stepwise substitutions .
  • Yields for similar compounds vary widely (33–60%), suggesting challenges in optimizing nitro group incorporation or steric hindrance from substituents.

Physicochemical Properties

  • Ethyl Group : Smaller than benzyl or aryl groups, possibly improving bioavailability and metabolic stability .

Biological Activity

1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H18N2O5
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 1159987-72-0
  • LogP : 2.9318
  • Polar Surface Area (PSA) : 84.51 Ų

These properties suggest a moderate lipophilicity and potential for cellular membrane permeability, which are critical factors in drug design and efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including colon cancer. The mechanism often involves the activation of autophagy as a cytoprotective response against apoptosis-inducing agents .

Case Study: Apoptotic Mechanisms

In a study examining the efficacy of microtubule-targeting agents (MTAs), it was found that certain benzoxazepine derivatives could inhibit autophagic flux, thereby enhancing their apoptotic effects on cancer cells. The introduction of 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine into this class of compounds could potentially lead to similar findings, suggesting a promising avenue for further research .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A recent analysis indicated that modifications to the piperazine ring and the nitrobenzo[d][1,3]dioxole moiety significantly influenced the anticancer activity. For example:

Compound ModificationObserved Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Variation in nitro group positionAltered binding affinity to target proteins

These findings underscore the importance of chemical structure in determining biological efficacy and highlight areas for further exploration in drug development.

Metabolic Stability

The pharmacokinetic profile of 1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine suggests favorable metabolic stability, which is critical for maintaining therapeutic levels in vivo. Studies on related compounds indicate that modifications can enhance metabolic resistance against hepatic enzymes, thus prolonging their action .

Toxicity Profiles

In vitro toxicity assessments are essential for evaluating the safety of this compound. Preliminary studies indicate that while some derivatives exhibit significant cytotoxicity against cancer cells, they also show lower toxicity towards non-tumor cells, suggesting a degree of selectivity that is desirable in anticancer agents .

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